(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol
Description
(3S)-1-[(3-Chlorophenyl)methyl]piperidin-3-ol is a chiral piperidine derivative characterized by:
- A six-membered piperidine ring with a hydroxyl group at the 3-position in the (S)-configuration.
- A 3-chlorobenzyl substituent attached to the nitrogen atom.
Properties
IUPAC Name |
(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSOPFLTNRUGBS-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form (3-chlorophenyl)methylpiperidine.
Hydroxylation: The resulting (3-chlorophenyl)methylpiperidine is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position of the piperidine ring, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol is a piperidine derivative with a dichlorophenyl group attached to the nitrogen of the piperidine ring and a chiral center at the 3-position. It is of interest in medicinal chemistry because the dichlorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Potential Applications
(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol may find applications in pharmaceutical development due to its potential biological activity. Interaction studies are essential to understanding how it interacts with various biological targets. These studies typically involve binding assays, which measure the affinity of the compound for its target, and functional assays, which assess the effect of the compound on target activity. Such studies are crucial for elucidating the mechanism of action and potential therapeutic benefits of this compound.
Chemical Reactivity
The chemical reactivity of (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol can be attributed to its functional groups. It can undergo various reactions typical of secondary alcohols, such as oxidation to ketones or aldehydes, and can participate in nucleophilic substitution reactions due to the presence of the piperidine nitrogen. The compound may also engage in esterification or etherification reactions under appropriate conditions. The synthesis of (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol typically involves multi-step organic synthesis techniques.
Several compounds share structural similarities with (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol, which may provide insights into its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Chlorophenyl)piperidin-2-one | Piperidine ring with a chlorophenyl group | Analgesic and anti-inflammatory |
| (S)-N-(4-Chlorobenzyl)piperidin-2-one | Piperidine ring with a chlorobenzyl substituent | Neuroprotective effects |
| 1-(4-Methylphenyl)piperidin-2-one | Piperidine ring with a methylphenyl group | Antidepressant properties |
Mechanism of Action
The mechanism of action of (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the chlorophenyl group and hydroxyl group in its structure plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
3-Methylpiperidin-3-ol and Its Hydrochloride Salt
Structural Similarities :
Key Differences :
- Substituent Variation : The target compound features a 3-chlorobenzyl group on the nitrogen, while 3-methylpiperidin-3-ol has a methyl group at the 3-position.
- Salt Form : 3-Methylpiperidin-3-ol hydrochloride (CAS 955028-98-5) exists as a hydrochloride salt, enhancing its aqueous solubility compared to the free base form .
Implications :
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
Structural Contrasts :
- Ring System : The target compound uses a piperidine (6-membered) ring, whereas this analog is based on pyrrolidine (5-membered) .
- Functional Groups : The pyrrolidine derivative contains a ketone (5-oxo) and carboxylic acid group, contrasting with the hydroxyl and benzyl groups in the target compound.
Property Comparison :
- The carboxylic acid group in the pyrrolidine analog increases hydrophilicity and may influence binding to polar biological targets.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Shared Feature :
Structural Divergence :
- Core Heterocycle : The pyrazole ring in this compound differs markedly from the piperidine scaffold.
Functional Implications :
- The pyrazole’s planar structure may facilitate π-π stacking interactions, while the piperidine’s chair conformation could favor binding to globular protein pockets.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
| Group | Target Compound | 3-Methylpiperidin-3-ol | Pyrrolidine Analogue | Pyrazole Analogue |
|---|---|---|---|---|
| Hydroxyl | 3-OH (S) | 3-OH | Absent | Absent |
| Aromatic Chlorine | 3-Cl-C₆H₄ | Absent | Absent | Present (S-linked) |
| Ionizable Group | None | None | -COOH | None |
Research Findings and Implications
- Stereochemistry : The (3S)-configuration in the target compound and certain 3-methylpiperidin-3-ol isomers may lead to enantioselective interactions in chiral environments .
- Lipophilicity : The 3-chlorobenzyl group increases logP values compared to methyl or carboxylic acid-containing analogs, suggesting improved blood-brain barrier penetration .
- Salt Forms : Hydrochloride salts (e.g., 3-Methylpiperidin-3-ol hydrochloride) demonstrate enhanced solubility, a strategy applicable to optimizing the target compound’s bioavailability .
Biological Activity
The compound (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and pharmacological implications, supported by data tables and case studies.
1. Overview of Piperidine Derivatives
Piperidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific compound in focus, this compound, is structurally characterized by a piperidine ring substituted with a chlorophenyl group.
2. Synthesis of this compound
The synthesis typically involves the reaction of piperidine with chlorobenzyl chloride under basic conditions. The resultant compound is purified through recrystallization or chromatography.
3.1 Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of piperidine derivatives. For instance, a study on Mannich bases synthesized from piperidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low for certain strains, indicating potent antimicrobial effects .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.49 |
| Escherichia coli | 62.5 |
| Bacillus subtilis | 0.98 |
3.2 Anticancer Activity
Research has shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their effects on myeloma and leukemia cell lines, demonstrating significant inhibition of cell proliferation . Molecular docking studies suggest interactions with key proteins involved in cancer progression.
3.3 Neuropharmacological Effects
Piperidine derivatives are also explored for their neuropharmacological potential. Compounds with similar structures have been shown to act as selective inhibitors of certain enzymes involved in neurodegenerative diseases, indicating that this compound may have implications in treating such conditions .
4. Case Studies
A notable case study involved the evaluation of a series of piperidine derivatives for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme linked to cancer cell survival mechanisms. The compound exhibited strong inhibition with IC50 values in the nanomolar range, suggesting its potential as an anticancer agent .
5. Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed through various studies that indicate favorable absorption and bioavailability characteristics. In silico studies also predict good oral bioavailability, which is critical for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
